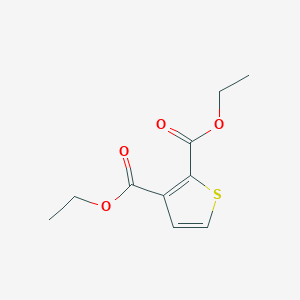

Diethyl thiophene-2,3-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl thiophene-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-6-15-8(7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFKWUIFAWRSEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282045 | |

| Record name | 2,3-Diethyl 2,3-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53229-46-2 | |

| Record name | 2,3-Diethyl 2,3-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53229-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diethyl 2,3-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Diethyl Thiophene 2,3 Dicarboxylate and Analogues

Direct Esterification Approaches

Direct esterification of thiophene-2,3-dicarboxylic acid is a primary method for the synthesis of diethyl thiophene-2,3-dicarboxylate. This method typically involves the reaction of the dicarboxylic acid with ethanol (B145695) in the presence of an acid catalyst. The Fischer esterification, a common example of this approach, utilizes a strong acid like sulfuric acid to catalyze the reaction.

Another approach is the Steglich esterification, which is particularly useful for sterically hindered substrates or those sensitive to acidic conditions. organic-chemistry.org This method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds under mild conditions and is effective for a wide range of carboxylic acids and alcohols. organic-chemistry.org Research has shown that various catalysts, including solid-acid catalysts like porous phenolsulfonic acid-formaldehyde (PSF) resin, can be employed for esterification, sometimes eliminating the need for a solvent or water removal. organic-chemistry.org

Cyclization Reactions for Thiophene (B33073) Ring Formation

The formation of the thiophene ring itself is a critical step in the synthesis of thiophene dicarboxylates. Several cyclization strategies have been developed to construct this heterocyclic core.

Gewald Reaction Adaptations for Thiophene Dicarboxylates

The Gewald reaction is a well-established method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction mechanism is believed to start with a Knoevenagel condensation, followed by sulfur addition and cyclization. thieme-connect.de While the classic Gewald reaction yields 2-aminothiophenes, modifications of this reaction can be used to prepare other substituted thiophenes. wikipedia.orgarkat-usa.org For instance, by choosing appropriate starting materials, it is possible to introduce carboxylate functionalities at various positions on the thiophene ring. The reaction conditions can be mild, often employing bases like secondary amines and proceeding at room temperature. thieme-connect.de Microwave irradiation has been shown to improve reaction yields and shorten reaction times. wikipedia.org

[3+2] Cycloaddition Approaches for Thiophene Synthesis

[3+2] cycloaddition reactions provide a powerful tool for the construction of five-membered heterocyclic rings, including thiophenes. researchgate.net This approach involves the reaction of a three-atom component with a two-atom component. In the context of thiophene synthesis, a thiocarbonyl ylide can act as the three-atom component, reacting with a dipolarophile, such as an activated alkyne or alkene, to form a tetrahydrothiophene (B86538) derivative. researchgate.net These can then be oxidized to the corresponding thiophene. A study on the [3+2] cycloaddition of a thiocarbonyl ylide with various α,β-unsaturated compounds demonstrated a highly stereoselective route to functionalized tetrahydrothiophenes. researchgate.net Similarly, 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles have been used to synthesize new heterocyclic scaffolds. nih.gov

Utilizing Acetylene Dicarboxylates as Precursors

Dialkyl acetylenedicarboxylates are versatile precursors in the synthesis of thiophene dicarboxylates. nih.gov A notable method involves the reaction of β-oxodithioesters with dialkyl acetylenedicarboxylates in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to produce dialkyl thiophene-2,3-dicarboxylate derivatives. nih.gov Another approach is a modification of the Fiesselmann thiophene synthesis, where acetylenic ketones react with methyl thioglycolate to yield methyl thiophene-2-carboxylates. nih.gov Furthermore, the Diels-Alder reaction between a conjugated diene and dimethylacetylene dicarboxylate (DMAD) can be employed to form a cyclic adduct, which can then be further processed to yield a terphenyl derivative. walisongo.ac.id Acetylene itself is a fundamental building block in organic synthesis, and its reactions are widely used to create a variety of organic compounds, including vinyl ethers and N-vinyl derivatives. nih.govmdpi.com

Multi-Step Synthetic Pathways for Substituted Thiophene Dicarboxylates

The synthesis of substituted thiophene dicarboxylates often requires multi-step reaction sequences to introduce specific functional groups onto the thiophene ring. These pathways allow for the creation of a diverse range of derivatives with tailored properties.

An example of a multi-step synthesis involves the preparation of 3,4-dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester. google.comchemicalbook.com This compound can serve as a starting material for further functionalization. For instance, it can be reacted with epibromohydrin (B142927) to produce more complex thieno[3,4-b] aip.orgmdpi.comdioxine derivatives. google.com Another example is the synthesis of thiophene-2,5-dicarboxylic acid from adipic acid and thionyl chloride, which proceeds through the formation of the corresponding acid chloride intermediate. google.comgoogle.com This dicarboxylic acid is a precursor for fluorescent whitening agents. google.com

The development of multi-step syntheses is crucial for accessing complex molecules for applications in materials science and medicinal chemistry. For example, a multi-step synthesis was designed to produce a terphenyl derivative that is an intermediate in the synthesis of compounds used in organic light-emitting devices (OLEDs). walisongo.ac.id Similarly, substituted benzo[b]thiophene-2-carboxylic acid derivatives have been synthesized and investigated for their biological activities. nih.gov

Catalytic Systems in Thiophene Dicarboxylate Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of thiophene dicarboxylates. Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been employed to facilitate key reaction steps.

In direct esterification, acid catalysts are commonly used. organic-chemistry.org For cyclization reactions, bases such as secondary amines are often employed in the Gewald reaction. thieme-connect.de Recent research has explored the use of heterogeneous catalysts, such as calcined Mg-Al hydrotalcite, as a recyclable alternative to traditional bases in the Gewald synthesis. thieme-connect.de

Palladium catalysts have been utilized in carbonylative carbocyclization reactions of dipropargyl sulfide (B99878) to produce tetrahydrothiophene derivatives. nih.gov Furthermore, transition metal-catalyzed cross-coupling reactions are instrumental in the functionalization of pre-formed thiophene rings. For instance, a bis(alkoxo)palladium complex has been shown to be an efficient catalyst for the direct C-H arylation of thiophenes. organic-chemistry.org

The choice of catalyst can significantly influence the reaction outcome, including yield, selectivity, and reaction conditions. The development of novel and more efficient catalytic systems remains an active area of research in the synthesis of thiophene-based materials.

Green Chemistry Principles in Synthesis Optimization

The integration of green chemistry into the synthesis of diethyl thiophene-2,3-dicarboxylate and its analogues is primarily focused on improving reaction conditions and minimizing environmental impact. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the exploration of solvent-free reaction conditions, and the development of more efficient and recyclable catalytic systems.

One of the most prominent methods for synthesizing substituted thiophenes is the Gewald reaction. google.com Traditionally, this reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, often in a polar organic solvent. nih.gov Green modifications to this reaction have been a major focus of research.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgumich.edu For the synthesis of thiophene derivatives, microwave irradiation can significantly enhance the efficiency of the Gewald reaction. organic-chemistry.orgresearchgate.net This technique allows for rapid and uniform heating of the reaction mixture, which can minimize the formation of byproducts. While specific studies on the microwave-assisted synthesis of diethyl thiophene-2,3-dicarboxylate are not extensively documented, the successful application of this technology to a wide range of other thiophene derivatives suggests its high potential for this specific compound. organic-chemistry.org

Ultrasound-assisted synthesis is another green technique that utilizes the energy of sound waves to induce chemical reactions. nih.govresearchgate.net Sonication can promote faster reaction rates and improve yields by enhancing mass transfer and creating localized high-temperature and high-pressure zones. nih.gov The application of ultrasound has been shown to be effective in the synthesis of various heterocyclic compounds, including thiophene chalcone (B49325) derivatives, often under milder conditions and with shorter reaction times. nih.govorgsyn.org The use of ultrasound in the synthesis of diethyl thiophene-2,3-dicarboxylate could offer a more energy-efficient and faster alternative to conventional methods.

Solvent-free, or solid-phase, synthesis represents a significant step towards greener chemical processes by eliminating the need for potentially hazardous and polluting solvents. semanticscholar.org Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), has been successfully applied to the Gewald reaction for the synthesis of 2-aminothiophenes. semanticscholar.org These solvent-free methods not only reduce waste but can also lead to different reactivity and selectivity compared to solution-phase reactions.

While detailed comparative data for the synthesis of diethyl thiophene-2,3-dicarboxylate using various green methods is still emerging, the principles outlined above provide a clear framework for the future optimization of its production. The following table illustrates a hypothetical comparison of different synthetic approaches for thiophene derivatives, highlighting the potential advantages of green chemistry methodologies.

Table 1: Comparison of Synthetic Methodologies for Thiophene Derivatives

| Method | Catalyst | Solvent | Reaction Time | Yield | Green Chemistry Advantages |

|---|---|---|---|---|---|

| Conventional Heating | Amine Base | Ethanol/DMF | Several hours | Moderate | - |

| Microwave-Assisted | Amine Base | Ethanol | Minutes | High | Reduced reaction time, energy efficiency. organic-chemistry.org |

| Ultrasound-Assisted | LiOH·H₂O | Ethanol | Short | Good | Milder conditions, shorter reaction time. nih.gov |

| Solvent-Free (Mechanochemistry) | Catalytic Base | None | Short | High | Elimination of solvent waste. semanticscholar.org |

The ongoing development of these green synthetic strategies holds the promise of making the production of diethyl thiophene-2,3-dicarboxylate and other valuable chemical compounds more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization of Diethyl Thiophene 2,3 Dicarboxylate

Reactions at the Ester Functional Groups

The two diethyl carboxylate groups at the 2- and 3-positions of the thiophene (B33073) ring are the primary sites for nucleophilic attack. These reactions allow for the modification of the ester functionalities to produce a variety of derivatives, including dicarboxylic acids, different esters, and hydrazides.

Hydrolysis for Dicarboxylic Acid Formation

The hydrolysis of the diethyl ester groups in diethyl thiophene-2,3-dicarboxylate to yield thiophene-2,3-dicarboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Under basic conditions, the reaction proceeds via saponification, where hydroxide (B78521) ions attack the electrophilic carbonyl carbon of the ester. This is typically carried out by refluxing the diester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through a tetrahedral intermediate, leading to the formation of the dicarboxylate salt, which is then protonated in a separate acidic workup step to yield the final dicarboxylic acid.

Acid-catalyzed hydrolysis, conversely, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This process is typically slower than base-promoted hydrolysis.

Table 1: General Conditions for Hydrolysis of Thiophene Dicarboxylic Acid Esters

| Catalyst | Reagents | General Conditions | Product |

| Base | NaOH or KOH in H₂O/Ethanol (B145695) | Reflux | Thiophene-2,3-dicarboxylic acid salt |

| Acid | HCl or H₂SO₄ in H₂O/Ethanol | Reflux | Thiophene-2,3-dicarboxylic acid |

Note: Specific reaction times and yields are dependent on the substrate and reaction scale.

Transesterification Studies

Transesterification is a process where the ethyl groups of the diester are exchanged with another alkyl or aryl group from an alcohol, catalyzed by either an acid or a base. This reaction is useful for synthesizing a variety of other thiophene-2,3-dicarboxylate esters.

The mechanism, similar to hydrolysis, involves nucleophilic attack of an alcohol on the ester's carbonyl group. The equilibrium of the reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the ethanol that is formed.

While specific transesterification studies on diethyl thiophene-2,3-dicarboxylate are not extensively documented, research on analogous compounds provides insight into its reactivity. For example, in the synthesis of thiophene-aromatic polyesters, dimethyl 2,5-thiophenedicarboxylate has been shown to be more reactive in the transesterification step compared to dimethyl 2,5-dimethoxyterephthalate. pearson.com This suggests that the thiophene core activates the ester groups towards this transformation. This reaction is a key step in the production of novel polymers with tailored properties. pearson.com

Reactions with Nucleophiles (e.g., Hydrazine (B178648) Hydrate)

The ester groups of diethyl thiophene-2,3-dicarboxylate readily react with strong nucleophiles like hydrazine hydrate (B1144303). This reaction typically leads to the formation of the corresponding dihydrazide, which are valuable intermediates for the synthesis of various heterocyclic compounds with potential biological activities.

A study on the chemoselectivity of a related compound, diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate, towards hydrazine hydrate demonstrated that the reaction can be selective. asianpubs.orgnumberanalytics.com It was found that the C5-carbethoxy group reacted preferentially over the C3-carbethoxy group to form the monocarbohydrazide. asianpubs.orgnumberanalytics.com This selectivity was attributed to the electronic effects of the substituents on the thiophene ring. asianpubs.orgnumberanalytics.com Even under more forcing conditions, such as using a high boiling solvent, the reaction yielded the monocarbohydrazide, albeit with a reduced reaction time and lower yield. asianpubs.orgnumberanalytics.com

While this study was on a substituted thiophene, it provides a strong indication that the reaction of diethyl thiophene-2,3-dicarboxylate with hydrazine would proceed to form thiophene-2,3-dicarbohydrazide. The relative reactivity of the C2 and C3 ester groups would likely be influenced by the electronic properties of the thiophene ring.

Reactions at the Thiophene Ring

The thiophene ring in diethyl thiophene-2,3-dicarboxylate is an aromatic system, but its reactivity towards electrophilic and nucleophilic substitution is significantly influenced by the two deactivating carboxylate groups.

Electrophilic Aromatic Substitution Patterns

Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). However, the presence of two strongly electron-withdrawing carboxylate groups at the 2- and 3-positions deactivates the thiophene ring towards electrophilic attack. These groups withdraw electron density from the ring through both inductive and resonance effects, making the formation of the positively charged intermediate (sigma complex) less favorable.

Based on the general principles of electrophilic aromatic substitution on substituted thiophenes, the directing effects of the substituents must be considered. Both ester groups are deactivating and meta-directing in benzene chemistry. In the case of thiophene, electrophilic attack typically occurs at the C5 position, which is para to the C2 substituent and meta to the C3 substituent. Attack at the C4 position would be meta to the C2 substituent and ortho to the C3 substituent.

Considering the deactivating nature of the ester groups, forcing conditions would likely be required for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The substitution would be expected to occur at the less sterically hindered and electronically least deactivated position. Without specific experimental data for diethyl thiophene-2,3-dicarboxylate, predicting the exact regioselectivity is challenging. However, it is reasonable to assume that the C5 position would be the most likely site of electrophilic attack, as it is electronically analogous to the para position relative to the C2-ester group, which is generally favored over the more sterically hindered ortho-like C4 position.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) on the thiophene ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. The two carboxylate groups in diethyl thiophene-2,3-dicarboxylate do provide some activation, but typically a leaving group (like a halogen) is also required on the ring for the reaction to proceed.

However, a notable example of nucleophilic aromatic substitution on a related system involves the displacement of a nitro group. A study on the reaction of 3-nitro-substituted thiophene-2,5-dicarboxylates with various thiolates in the presence of a base showed that the nitro group could be displaced to form 3-sulfenyl-substituted derivatives. nih.gov This reaction proceeds via a nucleophilic aromatic substitution mechanism where the thiolate anion attacks the carbon bearing the nitro group, forming a Meisenheimer-like intermediate, which then expels the nitrite (B80452) ion to give the substituted product. nih.gov

This demonstrates that with a sufficiently good leaving group and a strong nucleophile, nucleophilic aromatic substitution can occur on the thiophene ring of dicarboxylate derivatives. The reaction is facilitated by the ability of the electron-withdrawing ester groups to stabilize the negative charge of the intermediate complex.

Formation of Annulated Thiophene Systems and Heterocycles

Diethyl thiophene-2,3-dicarboxylate and its derivatives are versatile starting materials for the synthesis of a variety of annulated thiophene systems and other heterocyclic structures. These reactions often involve the functional groups at the 2 and 3 positions of the thiophene ring, leading to the formation of fused heterocyclic rings.

Thieno[2,3-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant attention due to their electronic properties and potential applications in materials science. encyclopedia.pub The synthesis of thieno[2,3-b]thiophene (B1266192) derivatives can be achieved through various synthetic routes.

One approach involves the reaction of dicyano-bis(thiolate), prepared from malononitrile (B47326) and carbon disulfide, with two equivalents of ethyl bromoacetate (B1195939) to yield a tetrasubstituted thieno[2,3-b]thiophene derivative. encyclopedia.pub Subsequent diazotization and reaction with hypophosphorous acid, followed by hydrolysis and decarboxylation, leads to the unsubstituted thieno[2,3-b]thiophene. encyclopedia.pub

Another method describes the synthesis of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, which serves as a precursor for various bis-heterocyclic systems. mdpi.com For instance, its reaction with 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in the presence of sodium hydride leads to the formation of a bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivative incorporating the thieno[2,3-b]thiophene core. mdpi.com

The dicarboxylate functionality of diethyl thiophene-2,3-dicarboxylate and its analogues allows for the construction of symmetrical bis-heterocyclic structures. These compounds are of interest due to their potential for enhanced biological activity or specific material properties.

For example, diethyl 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarboxylate can be converted to the corresponding bis-hydrazide by reaction with hydrazine hydrate. nih.gov This bis-hydrazide then serves as a key intermediate for the synthesis of various bis-heterocycles. nih.gov

Similarly, diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate can be used to synthesize bis-barbituric and bis-pyrazole derivatives. ekb.eg The diazonium salts derived from this diamine can be coupled with active methylene (B1212753) compounds like barbituric acid or pyrazole (B372694) derivatives to yield the corresponding bis-azo compounds. ekb.eg

The ester groups of diethyl thiophene-2,3-dicarboxylate can be readily converted into other functional groups, such as hydrazides, which are precursors for pyrazole synthesis. The reaction with hydrazine hydrate can lead to the formation of a monocarbohydrazide or a dicarbohydrazide, depending on the stoichiometry and reaction conditions. tandfonline.com The chemoselectivity of this reaction is influenced by the electronic environment of the ester groups. tandfonline.com

For instance, the reaction of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate with hydrazine hydrate selectively yields the monocarbohydrazide at the C5-position. tandfonline.com This monocarbohydrazide can then be cyclized with reagents like acetylacetone (B45752) to form pyrazole derivatives. tandfonline.com

The synthesis of pyrimidine (B1678525) derivatives can be achieved from amino-substituted thieno[2,3-b]thiophenes. Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate can be converted to a bis-oxazinone derivative, which upon reaction with ammonium (B1175870) acetate (B1210297), hydrazine hydrate, or aniline, affords bis-pyrimidine derivatives. tandfonline.com

Structure-Reactivity Correlations in Diethyl Thiophene-2,3-dicarboxylate Derivatives

For example, in the Claisen condensation of dimethyl 2,3-thiophenedicarboxylate, the ester group at the 2-position is more reactive towards condensation with methyl acetate than the ester group at the 3-position. chempap.org This selectivity can be attributed to the electronic effects of the thiophene ring and the relative stability of the intermediate enolates.

In substituted thiophene derivatives, the electronic properties of the substituents play a crucial role. A study on 2-thiophene carboxylic acid thiourea (B124793) derivatives using density functional theory (DFT) showed that the HOMO-LUMO energy gap, a predictor of molecular stability and reactivity, is influenced by the nature of the substituent. mdpi.com A smaller energy gap generally indicates higher reactivity. mdpi.com For instance, it was found that a methyl-substituted derivative was more reactive than a methoxy-substituted one. mdpi.com

The chemoselectivity of the reaction of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate with hydrazine hydrate, where the C5-ester group reacts preferentially, is another example of structure-reactivity correlation. tandfonline.com The C3-carbethoxy carbonyl group exhibits reduced double bond character due to intramolecular hydrogen bonding with the adjacent amino group, making it less susceptible to nucleophilic attack. tandfonline.com

These examples highlight how the interplay of electronic and steric factors, dictated by the substitution pattern on the thiophene ring, governs the chemical behavior of diethyl thiophene-2,3-dicarboxylate derivatives.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Resonances

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Diethyl thiophene-2,3-dicarboxylate is expected to show distinct signals corresponding to the thiophene (B33073) ring protons and the ethyl ester groups. The two protons on the thiophene ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The ethyl groups will each present a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For Diethyl thiophene-2,3-dicarboxylate, this includes the carbons of the thiophene ring, the carbonyl carbons of the ester groups, and the carbons of the ethyl chains. The chemical shifts of the thiophene ring carbons are indicative of their electronic environment within the aromatic system, while the carbonyl carbons appear at a characteristic downfield position.

Predicted NMR Data for Diethyl thiophene-2,3-dicarboxylate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene-H4 | ~7.3 | - |

| Thiophene-H5 | ~7.6 | - |

| -OCH₂CH₃ | ~4.3 (quartet) | ~62 |

| -OCH₂CH₃ | ~1.3 (triplet) | ~14 |

| Thiophene-C2 | - | ~133 |

| Thiophene-C3 | - | ~135 |

| Thiophene-C4 | - | ~128 |

| Thiophene-C5 | - | ~130 |

| C=O (at C2) | - | ~163 |

| C=O (at C3) | - | ~164 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information helps in determining the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For Diethyl thiophene-2,3-dicarboxylate, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the loss of ethoxy groups (-OCH₂CH₃), ethyl groups (-CH₂CH₃), and carbon monoxide (CO) from the ester functionalities, as well as fragmentation of the thiophene ring itself.

Predicted Mass Spectrometry Data for Diethyl thiophene-2,3-dicarboxylate

| m/z | Predicted Fragment |

|---|---|

| 228 | [M]⁺ (Molecular Ion) |

| 183 | [M - OCH₂CH₃]⁺ |

| 155 | [M - OCH₂CH₃ - CO]⁺ |

| 154 | [M - 2x OCH₂CH₃ + H]⁺ |

| 127 | [M - OCH₂CH₃ - 2x CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Diethyl thiophene-2,3-dicarboxylate is expected to show characteristic absorption bands for the C=O stretching of the ester groups, C-O stretching, C-H stretching of the aromatic thiophene ring and the aliphatic ethyl groups, and vibrations associated with the thiophene ring itself.

Predicted Infrared (IR) Spectroscopy Data for Diethyl thiophene-2,3-dicarboxylate

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100 | Aromatic C-H Stretch (Thiophene) |

| ~2980, ~2940 | Aliphatic C-H Stretch (Ethyl) |

| ~1720 | C=O Stretch (Ester) |

| ~1250 | C-O Stretch (Ester) |

| ~1450, ~1550 | C=C Stretch (Thiophene Ring) |

| ~750 | C-S Stretch (Thiophene Ring) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure for Diethyl thiophene-2,3-dicarboxylate is publicly available, theoretical modeling can predict its likely solid-state conformation and intermolecular interactions.

Conformational Analysis

The conformation of Diethyl thiophene-2,3-dicarboxylate in the solid state would be determined by a balance of steric and electronic effects. The planarity of the thiophene ring is a key feature. The orientation of the two diethyl carboxylate substituents relative to the thiophene ring and to each other would be of primary interest. It is likely that the carbonyl groups of the esters will have a specific orientation to minimize steric hindrance and maximize favorable electronic interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For Diethyl thiophene-2,3-dicarboxylate (C₁₀H₁₂O₄S), the theoretical elemental composition can be calculated and would be used to verify the purity of a synthesized sample.

Elemental Analysis Data for Diethyl thiophene-2,3-dicarboxylate (C₁₀H₁₂O₄S)

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 52.62% |

| Hydrogen (H) | 5.30% |

| Oxygen (O) | 28.03% |

| Sulfur (S) | 14.05% |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to determine optimized molecular geometries, electronic properties, and spectroscopic parameters. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G* or 6-311++G(d,p), which defines the mathematical description of the orbitals. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy of the HOMO is related to the ionization potential (electron-donating ability), whereas the LUMO energy relates to the electron affinity (electron-accepting ability).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic conductivity. schrodinger.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.comscispace.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net This gap is instrumental in predicting intramolecular charge transfer (ICT) processes. The HOMO-LUMO energy gap can be correlated with the electronic absorption spectra of a molecule. researchgate.net

While specific values for Diethyl thiophene-2,3-dicarboxylate are not published, DFT calculations on related thiophene (B33073) derivatives provide insight into typical FMO energy levels. These values are influenced by the nature and position of substituents on the thiophene ring.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylate | DFT/B3LYP/6-31G(d,p) | -5.21 | -1.74 | 3.47 | researchgate.net |

| Thieno[3,2-b]thiophene | B3LYP/6-31G(d) | -5.85 | -0.72 | 5.13 | acs.org |

| Thienopyrazine-based Dye (P1) | B3LYP/6-31G(d,p) | -4.983 | -3.125 | 1.858 | derpharmachemica.com |

| Dithienothiophen[3,2-b]-pyrrolobenzothiadiazole derivative (T3) | Not Specified | -5.23 | -3.39 | 1.84 | researchgate.net |

Charge Distribution and Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from FMO energies, quantify the chemical reactivity and stability of a molecule. These parameters are calculated based on Koopmans' theorem, where the ionization potential (I) is approximated as -E(HOMO) and the electron affinity (A) as -E(LUMO). scispace.com

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2. nih.gov

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. nih.govscispace.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons. rdd.edu.iq

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η). nih.govrdd.edu.iq A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are invaluable for comparing the reactivity of different molecules within a series. For instance, DFT studies on thiophene S-oxides have shown that electron-withdrawing substituents decrease the LUMO energy and increase the electrophilicity index, making the compound a better dienophile in Diels-Alder reactions. scispace.com

| Parameter | Value |

|---|---|

| E(HOMO) | -5.92 eV |

| E(LUMO) | -0.90 eV |

| Energy Gap (ΔE) | 5.02 eV |

| Ionization Potential (I) | 5.92 eV |

| Electron Affinity (A) | 0.90 eV |

| Chemical Hardness (η) | 2.51 eV |

| Chemical Potential (μ) | -3.41 eV |

Data sourced from a study on pyrimidine and selenadiazolopyrimidine derivatives. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a biological macromolecule like a protein or enzyme). colab.wsnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of a ligand's activity.

Prediction of Binding Modes to Biological Macromolecules

Docking simulations place a ligand into the binding site of a receptor and evaluate the fit using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). gyanvihar.org The simulation explores various possible conformations and orientations of the ligand within the binding site, resulting in a predicted binding mode. This mode reveals crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. rawdatalibrary.netnih.gov For thiophene derivatives, docking studies have been instrumental in identifying their potential as inhibitors for various enzymes. nih.gov

Exploration of Enzyme Active Site Interactions

By analyzing the predicted binding poses, researchers can identify key amino acid residues in the enzyme's active site that are critical for ligand recognition and binding. For example, molecular docking studies of novel thieno[2,3-d]pyrimidin-4(3H)-ones against human lactate (B86563) dehydrogenase (LDH-A), a target in cancer therapy, revealed strong binding affinities. nih.gov The docking results showed that the compounds fit well within the active site, and their binding scores (MolDock scores) ranged from -127 to -171, compared to a reference inhibitor. nih.gov Similarly, studies on other thiophene-based compounds targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have successfully identified key interactions with residues in the active site gorge, explaining their inhibitory activity. researchgate.net

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Source |

|---|---|---|---|---|

| Compound 10 | Acetylcholinesterase (AChE) | -9.3 | Tyr124, Trp286, Tyr337 | researchgate.net |

| Compound 8 | Butyrylcholinesterase (BChE) | -9.4 | Trp82, His438, Ala328 | researchgate.net |

| Compound 7 | Glutathione S-transferase (GST) | -9.7 | Tyr7, Gln65, Ser66 | researchgate.net |

| Compound 2b | SARS-CoV-2 Mpro | -81.42 (kcal/mol) | Not specified | gyanvihar.org |

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods, particularly DFT, are essential for elucidating the detailed mechanisms of chemical reactions. These studies involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy barrier, which governs the reaction rate.

For thiophene-containing drugs, quantum chemical studies have been used to explore metabolic pathways, such as those mediated by cytochrome P450 enzymes. acs.org A DFT study on the competitive S-oxidation and epoxidation of the thiophene ring found that epoxidation was both kinetically and thermodynamically more favorable, with a lower activation energy barrier (13.23 kcal/mol vs. 14.75 kcal/mol for S-oxidation) and a more exothermic reaction energy. acs.org Such insights are critical for understanding drug-induced toxicity.

These computational approaches can also be applied to understand and optimize synthetic routes, such as the Gewald or Fiesselmann thiophene syntheses. derpharmachemica.com By calculating the energies of proposed intermediates and transition states, chemists can validate or disprove a hypothesized mechanism and understand the factors, such as substituent effects, that influence reaction outcomes. nih.gov

In Silico Prediction of Potential Biological Activities (excluding specific outcomes)

The exploration of the pharmacological potential of novel chemical entities is increasingly driven by computational, or in silico, methods. These approaches allow for the rapid screening of compounds against a vast number of biological targets, providing a predictive landscape of their potential activities before undertaking extensive and resource-intensive laboratory synthesis and testing. For diethyl thiophene-2,3-dicarboxylate and its analogs, various computational tools and methodologies are employed to forecast their biological profiles.

One of the prominent tools utilized for this purpose is the Prediction of Activity Spectra for Substances (PASS) software. This program analyzes the structure of a compound and predicts its likely biological activities based on a comparison with a large database of known bioactive molecules. Studies on closely related thieno[2,3-b]thiophene (B1266192) derivatives have utilized PASS to generate a spectrum of potential biological effects. ekb.egekb.eg The predictions are presented as a list of potential activities with a corresponding probability value (Pa for probable activity and Pi for probable inactivity). For instance, derivatives of thieno[2,3-b]thiophene have been predicted to possess a range of activities. ekb.eg

Another powerful in silico technique is molecular docking. This method simulates the interaction between a small molecule (ligand), such as diethyl thiophene-2,3-dicarboxylate, and a macromolecular target, typically a protein or enzyme. By calculating the binding affinity and analyzing the binding mode, molecular docking can predict whether a compound is likely to inhibit or activate a specific biological target. This approach has been widely applied to various thiophene derivatives to explore their potential as therapeutic agents. researchgate.netnih.govresearchgate.netcolab.ws For example, docking studies on thiophene carboxamide derivatives have been used to evaluate their interactions with key enzymes. bohrium.com Similarly, other thiophene derivatives have been assessed for their binding affinities to proteins like S. aureus tyrosyl-tRNA synthetase. researchgate.net

The insights gained from these in silico predictions are purely theoretical and serve as a guide for further experimental investigation. They help in prioritizing compounds for synthesis and biological screening, thereby streamlining the drug discovery process. The predicted activities for thiophene derivatives span a wide range, reflecting the versatility of the thiophene scaffold in medicinal chemistry. bohrium.commdpi.com

Below are tables summarizing the types of predicted biological activities and computational parameters often investigated for thiophene dicarboxylate derivatives and related structures, based on the methodologies described in the literature.

Table 1: Representative Predicted Biological Activities from PASS Analysis for Thieno[2,3-b]thiophene Derivatives

| Predicted Biological Activity Category | Specific Predicted Activity (Example) | Reference |

| Enzyme Inhibition | Oxidoreductase inhibitor | ekb.eg |

| Receptor Interaction | Nicotinic acid receptor 1 agonist | ekb.eg |

| Ion Channel Modulation | Potassium channel large-conductance Ca-activated activator | ekb.eg |

| Metabolism | Cystinyl aminopeptidase (B13392206) inhibitor | ekb.eg |

| Miscellaneous | Chemosensitizer | ekb.eg |

| Neurological Activity | Neurotransmitter uptake inhibitor | ekb.eg |

This table is illustrative of the types of predictions made for closely related compounds and does not represent experimental results for diethyl thiophene-2,3-dicarboxylate.

Table 2: Typical Parameters Investigated in Molecular Docking Studies of Thiophene Derivatives

| Parameter | Description | Relevance | Example Reference |

| Binding Energy / Docking Score (kcal/mol) | A calculated value representing the strength of the interaction between the ligand and the target protein. More negative values typically indicate stronger binding. | Predicts the likelihood of a compound inhibiting or modulating the activity of a specific protein target. | nih.govcolab.ws |

| Interacting Amino Acid Residues | The specific amino acids in the protein's binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. | Elucidates the molecular basis of the interaction and can guide the design of more potent and selective analogs. | nih.govresearchgate.net |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. In docking, it can be used to compare the docked pose to a known binding mode. | Validates the docking protocol and provides confidence in the predicted binding mode. | N/A |

| Target Protein (PDB ID) | The specific protein structure from the Protein Data Bank (PDB) used for the docking simulation. | Defines the biological target being investigated for potential therapeutic intervention. | researchgate.netnih.gov |

This table outlines common parameters in molecular docking studies for the broader class of thiophene derivatives to illustrate the computational approach.

Exploratory Research in Medicinal Chemistry Applications of Diethyl Thiophene-2,3-dicarboxylate

Diethyl thiophene-2,3-dicarboxylate serves as a foundational scaffold in the synthesis of more complex heterocyclic compounds with a wide range of potential therapeutic applications. While direct biological evaluation of diethyl thiophene-2,3-dicarboxylate itself is not extensively documented in the reviewed literature, its role as a key intermediate has facilitated significant exploratory research into various medicinal chemistry domains. The primary application of this compound is as a starting material for the construction of fused-ring systems, such as thieno[2,3-d]pyrimidines, which have been the subject of intensive investigation for their pharmacological activities.

Applications in Materials Science and Engineering Research

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the domain of coordination chemistry, thiophene-based dicarboxylic acids, which can be synthesized from their diethyl ester precursors like diethyl thiophene-2,3-dicarboxylate, are employed as organic linkers in the construction of Metal-Organic Frameworks (MOFs). These materials are characterized by their high porosity and tunable structures, making them suitable for a variety of applications.

The design of ligands is a critical step in the synthesis of MOFs with desired properties. Thiophene-dicarboxylate ligands are attractive due to their rigidity, electronic characteristics, and the coordination versatility offered by the carboxylate groups. The sulfur atom in the thiophene (B33073) ring can also influence the framework's properties. researchgate.net

Key design principles involving thiophene-dicarboxylate ligands include:

Connectivity and Topology: The positioning of the carboxylate groups on the thiophene ring dictates the geometry of the resulting MOF. For instance, linear dicarboxylates like thieno[3,2-b]thiophene-2,5-dicarboxylate tend to form specific network topologies. researchgate.net The angle between the carboxylic groups is a crucial factor in determining the final structure of the MOF. researchgate.net

Functionalization: The thiophene ring can be functionalized to introduce specific properties. For example, the incorporation of methyl groups onto a thieno[2,3-b]thiophene (B1266192) dicarboxylate ligand was used to create microporous lanthanide-based MOFs. mdpi.com

Heterometallic Frameworks: Thiophene-dicarboxylate ligands have been successfully used in the rational design of heterometallic MOFs, where the choice of ligand geometry is essential for controlling the final structure. researchgate.net

The synthesis of these MOFs often occurs under solvothermal conditions, where the dicarboxylic acid (derived from its ester) is reacted with metal ions. ulb.ac.be The resulting frameworks can exhibit diverse and intriguing structures, such as one-dimensional triangular channels or interpenetrated 3D pillared-layer networks. mdpi.comnih.gov

The unique electronic and structural properties of MOFs constructed from thiophene-based ligands make them excellent candidates for chemical sensors. The electron-rich thiophene heterocycle can act as an effective "photon trap," which is beneficial for developing luminescent sensors. acs.org

Research has demonstrated the use of such MOFs in various sensing applications:

Heavy Metal Detection: MOFs incorporating thiophene-functionalized dicarboxylates have shown high selectivity and sensitivity for detecting heavy metal ions like Hg(II), Cu(II), and Cr(VI) through luminescence quenching. ulb.ac.benjit.edu For example, a terbium-based MOF, [Tb₂(DMF)₄(ttdc)₃]·5.3DMF, exhibited a luminescent response to certain analytes. researchgate.net Another study showed that heterometallic MOFs could be used for sensing heavy metals, with a significant increase in luminescence quantum yield upon cadmium inclusion. researchgate.net

Detection of Organic Molecules: These MOFs can also detect organic contaminants. A zinc-based MOF and a cadmium-based MOF were found to be efficient luminescent sensors for salicylaldehyde. ulb.ac.be The terbium-based MOF mentioned earlier also showed a quenching response in the presence of cinnamaldehyde (B126680) and quinoline (B57606) at low concentrations. researchgate.net

Gas Adsorption and Sensing: The presence of Lewis basic sites on the thiophene groups can induce gas adsorption and sensing properties in microporous frameworks. mdpi.com

Table 1: Sensing Applications of Thiophene-Based MOFs

| MOF System | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| [Zn(L)(BBI)·(H₂O)₂] and [Cd(L)(TPOM)₀.₇₅]·xS | Hg(II), Cu(II), Cr(VI), Salicylaldehyde | Luminescence Quenching | ulb.ac.be |

| {[Ln(DMTDC)₁.₅(H₂O)₂]·DEF}n (Ln = Eu, Tb) | Nitrobenzene, Acetone, Cu²⁺ | Luminescence Sensing | mdpi.com |

| [Tb₂(DMF)₄(ttdc)₃]·5.3DMF | Cinnamaldehyde, Quinoline | Luminescence Quenching | researchgate.net |

| [{LiZn}₂Li₂Zn₂(dmf)₆(tdc)₆]·6DMF·H₂O | Heavy Metals (e.g., Cadmium) | Luminescence Flare-up | researchgate.net |

The integration of paramagnetic metal ions into MOFs with thiophene-dicarboxylate ligands can lead to materials with interesting magnetic properties. The ligand plays a crucial role in mediating the magnetic interactions between the metal centers.

A gadolinium-based MOF, {[Gd(DMTDC)₁.₅(H₂O)₂]·0.5DMF·0.5H₂O}n, synthesized using 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid, displayed a significant magnetocaloric effect. mdpi.com

A dysprosium-based MOF with the same ligand, {[Dy(DMTDC)₁.₅(H₂O)₂]·0.5DMF·0.5H₂O}n, exhibited slow magnetic relaxation, a property characteristic of single-molecule magnets. mdpi.com

Development of Organic Dyes and Sensitizers

The electron-rich nature and structural versatility of the thiophene core make diethyl thiophene-2,3-dicarboxylate and its isomers valuable synthons in the creation of organic dyes for advanced applications like solar cells and data storage.

In the field of renewable energy, thiophene-based compounds are extensively researched as sensitizers in Dye-Sensitized Solar Cells (DSSCs). These dyes are responsible for absorbing sunlight and injecting electrons into a semiconductor, which are key processes in generating electricity. njit.edu

Molecular Design: Organic dyes for DSSCs typically feature a donor-π-acceptor (D-π-A) structure. Thiophene and its fused derivatives, like thieno[3,4-b]thiophene, are excellent π-conjugated spacers. nih.gov The ester group, as in ethyl thieno[3,4-b]thiophene-2-carboxylate, can be part of this system, though it has been noted that it may also lead to charge-trapping, potentially lowering cell efficiency. nih.gov

Performance: New dipolar sensitizers containing an ethyl thieno[3,4-b]thiophene-2-carboxylate unit have achieved a conversion efficiency of 5.31%. nih.gov Other organic dyes incorporating 2,3-disubstituted thiophenes have yielded efficiencies ranging from 4.11% to 6.15%. The rigidity of the thiophene rings in the dye's structure has been shown to influence the photovoltaic characteristics of the solar cell.

Table 2: Performance of DSSCs with Thiophene-Based Dyes

| Dye Structure/Core Component | Power Conversion Efficiency (η) | Key Structural Feature | Reference |

|---|---|---|---|

| Ethyl thieno[3,4-b]thiophene-2-carboxylate | 5.31% | Dipolar sensitizer (B1316253) with ETTC in spacer | nih.gov |

| 2,3-Disubstituted Thiophene with Arylamines | 4.11% - 6.15% | Variable conjugation lengths | |

| Dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid | 0.30% | Rigid fused thiophene rings |

Thiophene derivatives are key components in the development of materials for high-density optical data storage. This application often relies on photochromic molecules, which can reversibly switch between two distinct isomeric forms upon irradiation with light of specific wavelengths.

Photochromic Diarylethenes: A prominent class of photochromic materials are diarylethenes, which frequently incorporate thiophene rings. mdpi.comulb.ac.be These molecules can undergo a reversible cyclization/cycloreversion reaction, switching between an open form and a closed form. This switching behavior allows for the encoding of binary information at the molecular level.

3D Optical Storage: Research has demonstrated two-photon 3D optical data storage systems using a mixture of a photochromic diarylethene (containing benzothiophene (B83047) units) and a fluorescent fluorene (B118485) derivative. In this system, data is written by switching the diarylethene and read by modulating the fluorescence of the other component, a process that has proven to be essentially non-destructive. nih.gov The development of such systems could pave the way for next-generation, ultra-high-density optical data storage.

Incorporation into Electro-optical Devices and Semiconductors

Thiophene-based materials are widely explored for their potential in organic electronics due to their excellent charge transport properties and environmental stability. mdpi.comacs.orgmdpi.com Fused thiophene systems, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT) and derpharmachemica.combenzothieno[3,2-b] derpharmachemica.combenzothiophene (BTBT), have shown considerable promise as organic semiconductors in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comacs.orgmdpi.comresearchgate.net These materials offer advantages such as solution processability, mechanical flexibility, and the potential for large-area fabrication. mdpi.comacs.org

However, a comprehensive review of the available scientific literature reveals no specific research findings on the direct incorporation or application of Diethyl thiophene-2,3-dicarboxylate in electro-optical devices or as a primary semiconductor material. While the broader class of thiophene derivatives is extensively studied for these purposes, research has predominantly focused on other substituted and fused thiophene structures. mdpi.comacs.orgmdpi.comresearchgate.net

Ion Recognition Studies

A notable application of a close structural isomer, diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate (DETTDC2), has been demonstrated in the field of chemical sensing and ion recognition. Research has shown its efficacy in the development of a highly sensitive and selective electrochemical sensor for the detection of mercury(II) ions (Hg(II)).

In one study, DETTDC2 was synthesized in a one-pot reaction and subsequently used to modify a glassy carbon electrode (GCE). derpharmachemica.com This modified electrode served as the working electrode in an electrochemical sensor for detecting Hg(II) ions in a phosphate (B84403) buffer solution. The sensor exhibited a linear response to a wide range of Hg(II) concentrations, demonstrating its potential for practical applications in environmental monitoring and public health safety. derpharmachemica.com

The key performance metrics of the DETTDC2-based Hg(II) sensor are summarized in the table below.

| Parameter | Value |

| Linear Dynamic Range (LDR) | 0.1 nM to 0.01 M |

| Correlation Coefficient (r²) | 0.9979 |

| Sensitivity | 0.74367 µAµM⁻¹cm⁻² |

| Limit of Detection (LOD) | 12.80 ± 0.64 pM |

The high sensitivity and low detection limit of this sensor are attributed to the specific interaction between the sulfur atoms in the thieno[2,3-b]thiophene core and the heavy metal ions. derpharmachemica.com This research highlights the potential of thiophene dicarboxylate derivatives in the design of novel and efficient chemical sensors for toxic heavy metals.

Catalytic Research Applications of Thiophene Dicarboxylate Derivatives

Heterogeneous Catalysis via Metal-Organic Frameworks

A significant area of catalytic research for thiophene (B33073) dicarboxylates lies in their use as organic linkers for the construction of Metal-Organic Frameworks (MOFs). In this context, diethyl thiophene-2,3-dicarboxylate functions as a crucial precursor molecule. Through hydrolysis of its two ester groups, it is converted into thiophene-2,3-dicarboxylic acid. This dicarboxylic acid, along with its isomers (like thiophene-2,5-dicarboxylic acid) and fused-ring analogues (such as thieno[3,2-b]thiophene-2,5-dicarboxylic acid), serves as a rigid or semi-rigid organic linker that coordinates with metal ions or clusters (secondary building units, SBUs) to form porous, crystalline, three-dimensional structures. nih.govacs.orgmdpi.comrsc.org

These thiophene-based MOFs are promising heterogeneous catalysts due to their high surface area, tunable porosity, and the potential for introducing catalytically active sites. The sulfur atom in the thiophene ring can act as a Lewis base site, and the framework can be designed to contain open metal sites that function as Lewis acids.

Recent studies have highlighted the catalytic prowess of MOFs derived from thiophene dicarboxylates in important chemical transformations:

CO2 Conversion: Zinc-based MOFs constructed from 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid have been shown to be effective catalysts for the cycloaddition of CO2 with epoxides, achieving high yields. acs.org These MOFs can also catalyze the carboxylation cyclization of propargylic amines with CO2 under mild conditions. acs.org Another Zn-MOF, synthesized using 2,5-thiophenedicarboxylic acid and melamine, efficiently catalyzed CO2 fixation with epoxides at room temperature, demonstrating yields up to 97% for propene carbonate. rsc.org

Biginelli Reaction: Cobalt-based MOFs using thiophene-containing dicarboxylic acids have been employed as green, heterogeneous catalysts for the one-pot, solvent-free Biginelli reaction. nih.gov This reaction synthesizes dihydropyrimidin-2(1H)-ones, and the catalysts show excellent substrate scope and can be recycled multiple times without significant loss of activity. nih.gov

The catalytic performance of these materials underscores the successful translation of the structural properties of the thiophene dicarboxylate linker into functional heterogeneous catalysts.

| Catalyst (MOF) | Linker Precursor | Metal Ion | Reaction | Substrate | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|---|---|

| Zn-MOF-3 | 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | Zn(II) | CO2 Cycloaddition | Epoxides | 93-94 | 70 °C, 24 h, 0.1 mol% catalyst | acs.org |

| Co-MOF-1 | 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid | Co(II) | Biginelli Reaction | Aldehydes, Acetoacetates, Urea | High | Solvent-free | nih.gov |

| Hie-Zn-MOF-TEA | 2,5-thiophenedicarboxylic acid | Zn(II) | CO2 Fixation | Propylene Oxide | 97 | Room Temperature | rsc.org |

Catalyst Design and Reaction Optimization

The design of catalysts derived from diethyl thiophene-2,3-dicarboxylate is centered on the strategic construction of MOFs, where the final properties are governed by the choice of both the metal node and the organic linker. researchgate.net The thiophene dicarboxylate linker offers several avenues for catalyst design:

Functionalization: The thiophene ring can be substituted with various functional groups to modulate the electronic properties and steric environment of the MOF's pores. For example, the introduction of methyl or phenyl groups on the thiophene backbone, as seen in H2DMTDC and H2DPTDC, can influence the resulting framework's structure and catalytic activity. nih.gov

Metal Node Selection: The choice of the metal ion (e.g., Zn(II), Co(II), Cu(II), Sr(II)) is critical as it defines the geometry of the secondary building units and often serves as the primary Lewis acid catalytic site. rsc.orgacs.orgnih.gov The coordination environment of the metal can be tuned to create open or accessible sites for substrate binding and activation.

Mixed-Ligand Systems: Introducing ancillary ligands, such as nitrogen-containing linkers like 1,4-bis((1H-imidazol-1-yl)methyl)benzene (bimb) or melamine, in conjunction with the thiophene dicarboxylate allows for the creation of more complex and functional frameworks. rsc.orgnih.gov These co-ligands can introduce additional active sites (e.g., Brønsted basic sites) that can work synergistically with the metal centers.

Once a catalyst is designed and synthesized, optimizing the reaction conditions is crucial for maximizing its performance. Research on thiophene-based MOF catalysis demonstrates a systematic approach to optimization, where key parameters are varied to enhance product yield and selectivity.

| Reaction | Catalyst | Parameter Optimized | Range Tested | Optimal Condition | Effect on Yield | Source |

|---|---|---|---|---|---|---|

| CO2 Cycloaddition | Zn-MOF-3 | Temperature | 50 - 80 °C | 70 °C | Yield increases with temperature up to 70 °C | acs.org |

| CO2 Cycloaddition | Zn-MOF-3 | Co-catalyst | Various (e.g., n-Bu4NBr) | n-Bu4NBr (TBAB) | Significantly boosts yield to 93-94% | acs.org |

| Oxidative Desulfurization | UiO-66-NH2 | Temperature | 60 - 80 °C | 72.6 °C | Identified as the most significant factor affecting efficiency | nih.gov |

| Thiol Coupling | MOF-199 (Cu-BTC) | Base | None, NaOH, KOH, K2CO3 | KOH | Reaction did not proceed without a base; KOH gave superior yields | researchgate.net |

The reusability of the catalyst is another critical aspect of optimization. Studies on Co-MOFs for the Biginelli reaction and Zn-MOFs for CO2 conversion have shown that the catalysts can be recovered and reused for multiple cycles without a significant drop in their catalytic activity, highlighting their robustness as heterogeneous catalysts. acs.orgnih.gov This stability is a key advantage of using crystalline MOFs, where the active sites are integrated into a solid support.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies and Sustainable Approaches

The construction of the thiophene (B33073) ring is a well-established area of organic synthesis, yet the pursuit of more efficient, atom-economical, and environmentally benign methodologies remains a key research driver. Classical methods such as the Fiesselmann Thiophene Synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, provide a foundational approach to constructing substituted thiophenes. derpharmachemica.com Another cornerstone is the Gewald Aminothiophene Synthesis, a multicomponent reaction that efficiently produces 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. derpharmachemica.com These methods highlight the versatility of building the thiophene core from acyclic precursors.

A patented process for producing the related isomer, diethyl 3,4-thiophenedicarboxylate, starts from diethyl succinate (B1194679) and ethyl formate, proceeding through a diethyl 1-formyl-2-diethoxymethylsuccinate intermediate which is then treated with a cyclizing agent like phosphorus pentasulfide. google.com

Emerging research trends are increasingly focused on sustainable chemistry principles. Microwave-assisted synthesis, for instance, has been effectively employed to accelerate the preparation of complex derivatives such as thieno[2,3-b]thiophenes. ekb.eg This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The future of synthesizing Diethyl thiophene-2,3-dicarboxylate and its analogues will likely involve the adaptation of these classical routes to greener reaction conditions, employing safer solvents, reducing energy consumption, and utilizing catalytic systems to minimize waste.

Advanced Mechanistic Elucidation of Reactivity

Understanding the intrinsic reactivity of Diethyl thiophene-2,3-dicarboxylate is paramount for its effective use as a synthetic intermediate. Its reactivity is dominated by the interplay between the electron-rich thiophene ring and the electron-withdrawing carboxylate groups.

Electrophilic Aromatic Substitution: The Friedel-Crafts acylation is a fundamental reaction for functionalizing aromatic rings. rsc.org While the ester groups at the 2- and 3-positions are deactivating, the thiophene ring remains susceptible to electrophilic attack. Mechanistic studies show that electrophilic substitution on the unsubstituted thiophene ring preferentially occurs at the 2-position (α-carbon). stackexchange.com This regioselectivity is explained by the superior stabilization of the cationic intermediate (arenium ion) through resonance, which involves the sulfur atom's lone pairs. Attack at the 2-position allows for three resonance structures, whereas attack at the 3-position only allows for two. stackexchange.com For Diethyl thiophene-2,3-dicarboxylate, the remaining open position is C5, which is an α-position, making it the most likely site for further electrophilic substitution. The reaction of the closely related thiophene-2,3-dicarbonyl chloride with benzene (B151609) in the presence of aluminum chloride serves as a pertinent example of this reactivity.

Cycloaddition Reactions: Thiophenes and their derivatives are valuable partners in cycloaddition reactions, which are powerful tools for constructing complex polycyclic systems. libretexts.orgyoutube.com Highly electrophilic alkynes like Dimethyl acetylenedicarboxylate (B1228247) (DMAD) are common reagents in these transformations, acting as potent dienophiles or dipolarophiles. thieme-connect.com The reaction between a 1,3-dipole and a dipolarophile, such as an alkene or alkyne, is known as a [3+2] cycloaddition and is a key method for synthesizing five-membered rings. youtube.com The ester groups on the thiophene ring modify its electronic properties, influencing its reactivity in such cycloadditions and opening pathways to novel fused heterocyclic systems.

Deepening Understanding of Molecular Interactions

The study of non-covalent interactions in the solid state provides crucial insights into crystal packing, polymorphism, and the design of new materials with specific physical properties. While a crystal structure for Diethyl thiophene-2,3-dicarboxylate itself is not widely reported, analysis of closely related thiophene dicarboxylate derivatives reveals key interaction motifs.

For instance, the crystal structure of Diethyl 3,4-bis(2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate shows that molecules are linked through weak intermolecular C—H···O hydrogen bonds and π–π stacking interactions between benzene rings, with a centroid–centroid distance of 3.672 Å. nih.gov Similarly, the structure of Diethyl 2,5-bis[(E)-2-furylmethyleneamino]thiophene-3,4-dicarboxylate features a complex three-dimensional network governed by a mix of parallel and perpendicular π-stacking. nih.gov These studies underscore the importance of both hydrogen bonding involving the ester oxygen atoms and π-stacking of the aromatic thiophene core in dictating the supramolecular architecture. researchgate.net A deeper understanding of these forces will enable the rational design of crystalline materials, such as co-crystals and metal-organic frameworks, with tailored properties.

Below is a table of crystallographic data for a related thieno[2,3-b]thiophene (B1266192) derivative, illustrating the type of information obtained from single-crystal X-ray diffraction studies.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₀H₃₂O₈S₂ |

| Molecular Weight | 584.68 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.9439 (3) |

| b (Å) | 10.8163 (3) |

| c (Å) | 14.7536 (5) |

| α (°) | 82.610 (2) |

| β (°) | 89.490 (2) |

| γ (°) | 64.983 (1) |

| Volume (ų) | 1424.20 (8) |

Crystal data for Diethyl 3,4-bis(2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate. nih.gov

Exploration of New Application Domains for Thiophene Dicarboxylate Esters

The true potential of Diethyl thiophene-2,3-dicarboxylate lies in its utility as a versatile building block for more complex and functional molecules. Research is actively exploring the applications of the resulting compounds in diverse, high-value domains.

Materials Science: Thiophene dicarboxylate esters are excellent precursors for advanced materials. The related 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester is used as an intermediate to prepare alkylenedioxythiophene monomers, which are then polymerized to create electrochromic conducting polymers. chemicalbook.com Furthermore, rigid and functionalized linkers like thieno[3,2-b]thiophene-2,5-dicarboxylate are being used to construct novel metal-organic frameworks (MOFs). mdpi.com These materials exhibit interesting luminescent properties and have shown potential for the chemical sensing of small organic molecules like cinnamaldehyde (B126680) and quinoline (B57606). mdpi.com

Medicinal Chemistry: Fused thiophene systems derived from thiophene dicarboxylates are of significant interest in drug discovery. For example, derivatives of thieno[2,3-b]thiophene have been synthesized and investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The unique scaffold provided by the thieno[2,3-b]thiophene core allows for the generation of compounds with potent biological activities. ekb.eg The ability to readily synthesize and functionalize this core structure, starting from simple precursors like Diethyl thiophene-2,3-dicarboxylate, opens up new avenues for developing novel therapeutic agents.

Q & A

Q. What are the established synthetic routes for Diethyl Thiophene-2,3-Dicarboxylate?

Diethyl thiophene-2,3-dicarboxylate is synthesized via cyclization of β-oxodithioesters with dialkyl acetylenedicarboxylates in the presence of DMAP, yielding derivatives with high regioselectivity . Alternatively, the Hinsberg synthesis employs condensation of diethyl thiodiglycolate with diketones under basic conditions, followed by acid hydrolysis to generate the thiophene core . These methods require precise stoichiometric control and inert atmospheres to minimize side reactions.

Q. Which analytical techniques are critical for characterizing Diethyl Thiophene-2,3-Dicarboxylate?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and ester group integrity, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns . X-ray crystallography, facilitated by programs like SHELXL, resolves stereochemical ambiguities and validates bond lengths/angles in crystalline forms . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Q. How can researchers design experiments to assess the compound’s stability under varying conditions?

Stability studies should involve:

- Thermal analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Solubility profiling : Testing in polar (e.g., DMSO) and nonpolar solvents (e.g., toluene) to identify optimal storage conditions.

- Light sensitivity : UV-Vis spectroscopy to monitor photodegradation under controlled irradiation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of Diethyl Thiophene-2,3-Dicarboxylate?

Key variables include:

- Catalyst screening : DMAP enhances cyclization efficiency, but alternatives like DBU or phosphine-based catalysts may reduce reaction times .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve intermediate solubility, while elevated temperatures (80–100°C) accelerate cyclization .

- Workup protocols : Gradient recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) enhances purity .

Q. How should researchers resolve contradictions between spectroscopic data and computational models?

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts to identify discrepancies in substituent effects.

- Crystallographic validation : Use single-crystal X-ray data to resolve ambiguities in regiochemistry or stereochemistry .

- Dynamic NMR : Probe conformational flexibility at variable temperatures to explain unexpected splitting patterns .

Q. What strategies enable the design of thiophene-based polymers using Diethyl Thiophene-2,3-Dicarboxylate as a monomer?

- Co-polymerization : Incorporate the compound into conjugated polymers via Suzuki-Miyaura couplings or Stille reactions, leveraging its electron-deficient thiophene core for charge transport tuning.

- Post-functionalization : Hydrolyze ester groups to carboxylic acids for crosslinking or metal coordination, enhancing material conductivity .

- Thermal analysis : Monitor glass transition temperatures (Tg) and crystallinity via DSC to assess polymer backbone rigidity .

Q. How can computational methods predict the reactivity of Diethyl Thiophene-2,3-Dicarboxylate in novel reactions?

- DFT calculations : Model transition states for cycloaddition or nucleophilic substitution reactions to predict regioselectivity.

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for pharmacological studies .

- Solvent modeling : Use COSMO-RS simulations to optimize solvent selection for solubility or catalytic activity .

Methodological Considerations

Q. What steps mitigate challenges in crystallizing Diethyl Thiophene-2,3-Dicarboxylate derivatives?

- Slow evaporation : Use mixed solvents (e.g., dichloromethane/hexane) to promote gradual crystal growth.

- Seeding : Introduce microcrystals of analogous compounds to template nucleation .

- Temperature gradients : Cooling from 60°C to 25°C enhances lattice ordering .

Q. How can researchers analyze competing reaction pathways in thiophene derivatization?

- Kinetic studies : Monitor intermediate formation via in-situ IR or Raman spectroscopy.

- Isotopic labeling : Use deuterated reagents to trace proton transfer steps in mechanism elucidation .

- High-throughput screening : Test diverse catalysts/substrates in parallel reactors to map substituent effects .

Q. What protocols validate the compound’s role in catalytic systems (e.g., organocatalysis)?

- Turnover frequency (TOF) : Measure reaction rates under standardized conditions.

- Enantiomeric excess (ee) : Use chiral HPLC or circular dichroism (CD) to assess stereocontrol in asymmetric syntheses .

- Leaching tests : ICP-MS analysis of reaction mixtures ensures heterogeneous catalysts remain intact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products